2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Description
Properties
IUPAC Name |
2-[(5-aminopyridin-2-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERSOJVFSIDLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 5-amino-2-chloropyridine with ethylamine, followed by reduction and further functionalization to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of 2-[(5-Amino-2-pyridinyl)(ethyl)amino]acetaldehyde or 2-[(5-Amino-2-pyridinyl)(ethyl)amino]acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways involved in cell signaling, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, differing in substituents or functional groups:
Functional Comparisons
- Substituent Effects: Ethyl vs. Electron-Withdrawing Groups: Compounds with nitro (NO₂) or trifluoromethyl (CF₃) groups (e.g., ) exhibit greater electron deficiency on the pyridine ring, altering reactivity in nucleophilic substitution reactions. Piperazinyl vs. Ethylamino: The piperazinyl derivative introduces a basic nitrogen, enhancing solubility in acidic environments and enabling interactions with neurotransmitter receptors.
Key Research Findings
- Chain Length vs. Activity: In homologs like 2-(1-alkyloxy)-1-ethanol, nematicidal efficacy peaks at C11 (undecyl), highlighting the importance of balancing hydrophobicity and solubility . This trend may extrapolate to aminoethanol derivatives.
Biological Activity
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol is a compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with an amino group and an ethylamino group, along with an ethanol moiety. This unique structure contributes to its diverse chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacteria and fungi, showing promising results in inhibiting their growth.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Key Findings
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
- Mechanism of Action : It is believed to modulate the activity of specific enzymes and receptors involved in cancer cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to bind with various molecular targets. This interaction can lead to the modulation of signaling pathways critical for cell growth and survival.
Interaction Studies
Docking studies have revealed potential interactions with:
- BRAF Kinase : Involved in cell signaling pathways related to cancer.
- DNA Gyrase : A target for antibacterial agents.
These interactions suggest that the compound can serve as a lead for developing new therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Description |
|---|---|
| Ethyl 3-amino-3-(pyridin-2-yl)acrylate | Similar pyridine structure but different functional groups. |
| N-2-pyridinyl-β-alanine ethyl ester | Contains a pyridine ring, used in similar synthetic applications. |
| 4-Amino-N-(pyridin-3-yl)butanamide | Shares amino substitutions on the pyridine ring but differs in chain length. |
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, particularly in HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis, characterized by increased expression of pro-apoptotic markers.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the optimized synthetic routes for 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a structurally similar compound, 2-((2-methoxyethyl)(methyl)amino)ethanol, was synthesized by reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours, achieving an 88% yield after purification with acetic acid and sulfuryl chloride . Key variables include:
- Temperature : Higher temperatures (e.g., 100°C) accelerate reaction rates but may require inert atmospheres to prevent decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF, toluene) enhance nucleophilicity.
- Catalysts : Triethylamine is often used to neutralize HBr byproducts . Yield optimization typically involves iterative adjustments to these parameters.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Essential techniques include:
- NMR Spectroscopy : and NMR identify functional groups and confirm substitution patterns. For example, ethanolamine derivatives show distinct peaks for -NH (δ 1.5–2.5 ppm) and -OH (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC/GC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyridine and ethanolamine moieties in coordination chemistry?
The pyridine ring acts as a Lewis base, coordinating with transition metals (e.g., Cu, Fe) via its lone pair on the nitrogen atom. Substituents like the 5-amino group enhance electron density, increasing metal-binding affinity. Ethanolamine’s hydroxyl and amino groups enable chelation, forming stable five-membered rings with metals. For instance, analogous compounds (e.g., 2-((5-nitropyridin-2-yl)amino)ethanol) exhibit strong coordination with Cu, as evidenced by UV-Vis shifts at ~600 nm .
Q. What strategies resolve contradictions in reported biological activity data for ethanolamine derivatives?
Discrepancies often arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers can alter bioavailability.
- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled pH).
- Structural analogs : Compare with derivatives like 2-((2-(1-methylindol-2-yl)ethyl)amino)ethanol, which show receptor-specific binding in enzyme inhibition assays . Meta-analyses of IC values and dose-response curves are recommended to identify trends .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For example:
- Target : Serine/threonine kinases (e.g., PKA).
- Key interactions : Hydrogen bonding between the ethanolamine -OH and kinase active-site residues (e.g., Asp184).
- Validation : Compare predicted ΔG values with experimental IC data from kinase inhibition assays .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for intermediates. For polar derivatives, reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity .
- Recrystallization : Ethanol/water (8:2) mixtures are ideal due to the compound’s moderate solubility in ethanol .
Q. How can reaction mechanisms be elucidated for aminopyridine-ethanolamine conjugates?
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl or amine intermediates.
- Isotopic Labeling : -labeled amines confirm nucleophilic attack pathways via -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
